2,2,2-trifluoro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide
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Overview
Description
2,2,2-Trifluoro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide is a synthetic organic compound characterized by the presence of trifluoromethyl and benzoxazinone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide typically involves the following steps:
Formation of the Benzoxazinone Core: The benzoxazinone core can be synthesized through the cyclization of appropriate ortho-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Acetamide Formation: The final step involves the coupling of the benzoxazinone derivative with a trifluoroacetylating agent, such as trifluoroacetic anhydride, under basic conditions to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with nucleophilic groups replacing the trifluoromethyl group.
Scientific Research Applications
2,2,2-Trifluoro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its trifluoromethyl group imparts unique physical and chemical properties, making it useful in the development of advanced materials with specific functionalities.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the benzoxazinone core facilitates interactions with the active sites of target molecules. This results in the modulation of biological pathways and processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide: Similar structure with a different substitution pattern on the benzoxazinone ring.
4,4,4-Trifluoro-3-oxo-butanoyl chloride: Contains a trifluoromethyl group but differs in the acyl chloride functionality.
Indole Derivatives: Compounds with similar biological activities but different core structures.
Uniqueness
2,2,2-Trifluoro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide is unique due to its specific combination of trifluoromethyl and benzoxazinone groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N2O3/c17-16(18,19)15(23)20-10-5-3-4-9(8-10)13-21-12-7-2-1-6-11(12)14(22)24-13/h1-8H,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGBZSHMLUCCKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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